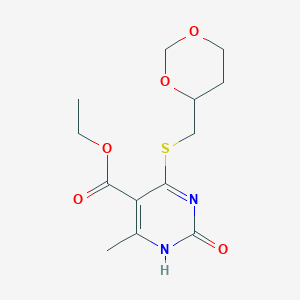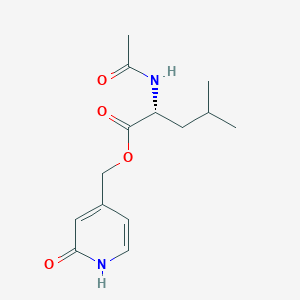![molecular formula C18H23N3O2S B7409871 1-[5-[2-(1-acetylpyrrolidin-3-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7409871.png)
1-[5-[2-(1-acetylpyrrolidin-3-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-[2-(1-acetylpyrrolidin-3-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone is a synthetic compound often examined for its complex structure and potential applications across various scientific disciplines. The compound features multiple heterocyclic structures including pyrrole, thiazole, and pyrrolidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions
Step 1: Synthesis of 1-acetylpyrrolidine through the acetylation of pyrrolidine with acetic anhydride.
Step 2: Formation of 2-(1-acetylpyrrolidin-3-yl)-1,3-thiazole via a cyclization reaction between 1-acetylpyrrolidine and a thioamide precursor.
Step 3: Alkylation of 4-ethyl-2-methyl-1H-pyrrole to introduce the ethanone group.
Step 4: Final condensation of the thiazole derivative with the pyrrole derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such complex molecules often employ automated multi-step synthesis machines, ensuring precise control over reaction conditions to optimize yield and purity. These methods involve sophisticated purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-[5-[2-(1-acetylpyrrolidin-3-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone undergoes various organic reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: : Various substitution reactions can occur, particularly in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C).
Substitution: : Halogens like chlorine or bromine in organic solvents.
Major Products Formed from these Reactions
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Production of alcohols or amines.
Substitution: : Halogenated derivatives depending on the substitution pattern.
Scientific Research Applications
Chemistry
This compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups and heterocycles make it a versatile intermediate in organic synthesis.
Biology
In biological research, it may be explored for its potential interactions with biomolecules and as a potential lead compound for drug development due to its structural complexity and diversity.
Medicine
Potential medicinal applications could include its use as a scaffold for designing drugs targeting specific biological pathways. Its multiple reactive sites enable extensive derivatization, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals or materials with specific properties, taking advantage of its robust structural framework.
Mechanism of Action
The mechanism of action of 1-[5-[2-(1-acetylpyrrolidin-3-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone involves its ability to interact with various molecular targets:
Molecular Targets: : May include enzymes, receptors, or nucleic acids, depending on its application in medicinal chemistry.
Pathways Involved: : The compound might modulate specific signaling pathways, altering biochemical processes such as enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison
Compared to similar heterocyclic compounds, 1-[5-[2-(1-acetylpyrrolidin-3-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone stands out due to its unique combination of functional groups and rings, offering diverse reactivity and potential biological activity.
Similar Compounds
2-Acetyl-5-methylthiophene: : Shares the acetyl group and a heterocyclic ring but lacks the complex multi-ring structure.
3-Acetyl-2,5-dimethylfuran: : Another acetylated heterocycle with reactivity focused in the furan ring.
1-Acetyl-4-methylpyrrole: : Simpler structure with only one pyrrole ring and an acetyl group.
This article lays out an in-depth look at this compound, exploring its synthesis, reactions, and various applications across different fields. Such a compound, with its intricate architecture, holds significant potential for future scientific exploration and innovation.
Properties
IUPAC Name |
1-[5-[2-(1-acetylpyrrolidin-3-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-5-14-16(11(3)22)10(2)19-17(14)15-9-24-18(20-15)13-6-7-21(8-13)12(4)23/h9,13,19H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTZZRKZXZJYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C2=CSC(=N2)C3CCN(C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline](/img/structure/B7409797.png)
![2-[4-[[(2-Oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)amino]methyl]phenoxy]acetic acid](/img/structure/B7409801.png)
![(1R,2R)-2-[(3aS,6aR)-3-oxo-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B7409804.png)
![1-[5-Methyl-1-propan-2-yl-4-(pyridin-3-ylmethoxy)pyrazol-3-yl]ethanone](/img/structure/B7409814.png)
![3-hydroxy-3-methyl-4-[(6S)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]butan-2-one](/img/structure/B7409817.png)
![tert-butyl N-[(1R,2S)-2-[4-(2-imidazol-1-ylethylcarbamoylamino)phenyl]cyclopropyl]carbamate](/img/structure/B7409827.png)
![Tert-butyl 1-[5-[2-(carbamoylamino)-2-(3-phenoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl]cyclobutane-1-carboxylate](/img/structure/B7409828.png)
![[(2S,4R)-1-[(5-chloro-1-methylpyrazol-3-yl)methyl]-4-methylpiperidin-2-yl]methanol](/img/structure/B7409835.png)
![N-(2-fluorophenyl)-2-[4-(4-oxocyclohexyl)triazol-1-yl]acetamide](/img/structure/B7409851.png)
![N-[1-(2-morpholin-4-ylethyl)piperidin-3-yl]-1H-indazole-5-carboxamide](/img/structure/B7409854.png)

![4-[4-(2,6-Difluorophenyl)triazol-1-yl]-3-hydroxy-3-methylbutan-2-one](/img/structure/B7409859.png)
![3-[[1-[6-(2-Methylpyrazol-3-yl)pyridazin-3-yl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B7409860.png)

